molecular formula C11H11F4NO B12952820 (R)-5-Fluoro-2-(pyrrolidin-2-yl)-3-(trifluoromethyl)phenol

(R)-5-Fluoro-2-(pyrrolidin-2-yl)-3-(trifluoromethyl)phenol

Cat. No.: B12952820
M. Wt: 249.20 g/mol
InChI Key: HLUWPUGRSNIMTI-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-5-Fluoro-2-(pyrrolidin-2-yl)-3-(trifluoromethyl)phenol is a synthetic organic compound characterized by the presence of fluorine, pyrrolidine, and trifluoromethyl groups attached to a phenol ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

®-5-Fluoro-2-(pyrrolidin-2-yl)-3-(trifluoromethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to modify the pyrrolidine ring.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce modified pyrrolidine derivatives.

Scientific Research Applications

®-5-Fluoro-2-(pyrrolidin-2-yl)-3-(trifluoromethyl)phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-5-Fluoro-2-(pyrrolidin-2-yl)-3-(trifluoromethyl)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-5-Fluoro-2-(pyrrolidin-2-yl)-3-(trifluoromethyl)phenol is unique due to its specific stereochemistry and substitution pattern, which confer distinct chemical and biological properties. These differences can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

Molecular Formula

C11H11F4NO

Molecular Weight

249.20 g/mol

IUPAC Name

5-fluoro-2-[(2R)-pyrrolidin-2-yl]-3-(trifluoromethyl)phenol

InChI

InChI=1S/C11H11F4NO/c12-6-4-7(11(13,14)15)10(9(17)5-6)8-2-1-3-16-8/h4-5,8,16-17H,1-3H2/t8-/m1/s1

InChI Key

HLUWPUGRSNIMTI-MRVPVSSYSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=C(C=C(C=C2O)F)C(F)(F)F

Canonical SMILES

C1CC(NC1)C2=C(C=C(C=C2O)F)C(F)(F)F

Origin of Product

United States

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